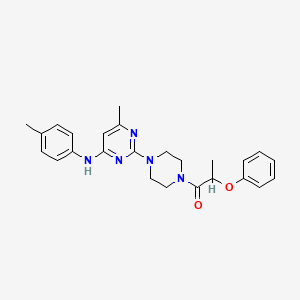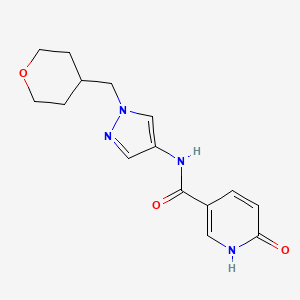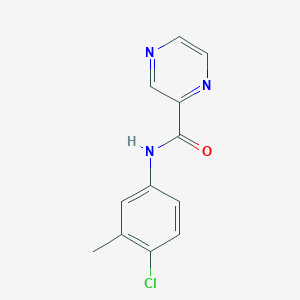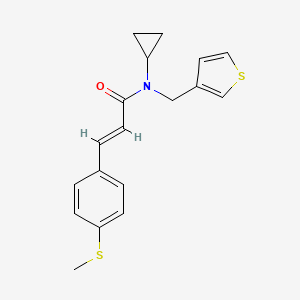![molecular formula C16H17ClN2O2 B2550528 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide CAS No. 866152-53-6](/img/structure/B2550528.png)
2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide is a chemical entity that has not been directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, acetamide moieties, and heterocyclic structures, which are often synthesized for their potential biological activities, including pesticide and antimicrobial applications .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide involves the use of X-ray powder diffraction to characterize the final products, indicating a complex structure that may require careful control of reaction conditions . Another example is the synthesis of a bicyclic thiohydantoin fused to pyrrolidine, which was achieved through a cyclization reaction followed by an addition reaction, yielding a 79% success rate . These methods suggest that the synthesis of the compound would also require precise reaction steps and characterization techniques.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using techniques such as X-ray diffraction, NMR, and IR spectroscopy . Additionally, computational modeling, including density functional theory (DFT) and Hartree-Fock calculations, has been employed to predict the conformational behavior and chemical shifts of these molecules . These studies provide insights into the three-dimensional arrangement of atoms within the molecule and the electronic environment, which are critical for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their interactions with other chemicals during synthesis and their potential as pesticides or antimicrobial agents. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran and subsequent reactions to form N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide demonstrate the complexity of the reactions involved . The antimicrobial activity studies of these compounds also shed light on their potential to participate in biochemical reactions within microbial cells .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to the one have been characterized using various analytical techniques. The determination of acid dissociation constants using potentiometric titration in a hydroorganic solvent provides information on the acidity and potential ionization states of the compound . The relative peak intensities and unit-cell parameters obtained from X-ray powder diffraction data contribute to the understanding of the compound's crystalline properties . These properties are essential for predicting the behavior of the compound in different environments and its suitability for various applications.
科学的研究の応用
Environmental Impact and Toxicology
Organophosphorus and Pyrethroid Pesticides Exposure : A study highlighted the widespread environmental exposure of South Australian preschool children to organophosphorus (OP) and pyrethroid (PYR) pesticides, suggesting significant public health implications due to these compounds being developmental neurotoxicants. The research emphasizes the need for stringent regulation and public health policy development regarding the use of these chemicals (Babina et al., 2012).
Chlorophenoxy Herbicides and Health Risks : Studies have investigated the health implications of exposure to chlorophenoxy herbicides and their contaminants, such as 2,4-D and MCPA, showing potential associations with adverse reproductive outcomes and increased cancer risks in exposed individuals. These findings highlight the importance of understanding the toxicological effects of such chemical exposures (Faustini et al., 1996; Hooiveld et al., 1998).
Implications for Human Health
Pesticide Applicators and Cancer Hypotheses : A study measured serum levels of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in New Zealand pesticide applicators, providing evidence that may inform cancer hypotheses related to phenoxyherbicide and chlorophenol exposure. The research underscores the complexity of assessing health risks associated with chemical exposures in occupational settings (Smith et al., 1992).
DDT Metabolite DDE and Reproductive Outcomes : Another area of concern is the association between the DDT metabolite DDE and adverse reproductive outcomes. Research has suggested that high levels of DDE in maternal serum are linked to preterm births and small-for-gestational-age babies, highlighting the potential reproductive hazards posed by persistent environmental contaminants (Longnecker et al., 2001).
特性
IUPAC Name |
2-[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-9-14(15(20)16(21)18(3)4)11(2)19(10)13-7-5-12(17)6-8-13/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTMGCMXWSLVGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C(=O)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2E)-3-[N-(2-cyclohex-1-enylethyl)carbamoyl]prop-2-enoate](/img/structure/B2550446.png)
![cyclobutyl(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2550447.png)
![N-(4-bromo-3-methylphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2550450.png)
![4-chloro-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2550451.png)

![5-[(4-tert-butylphenyl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2550455.png)
![4-(5-{[(4-chloro-2-methylphenyl)sulfonyl]amino}-1-methyl-1H-benzimidazol-2-yl)-N-methylbenzamide](/img/structure/B2550456.png)

![5-(3-chloro-4-methylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2550459.png)



